3H-Imidazo[1,5-a]indole
Description
Structure
3D Structure
Properties
CAS No. |
23136-62-1 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1H-imidazo[1,5-a]indole |
InChI |
InChI=1S/C10H8N2/c1-2-4-10-8(3-1)5-9-6-11-7-12(9)10/h1-6H,7H2 |
InChI Key |
BSZGFXNZRDBQDL-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC2=CC3=CC=CC=C3N21 |
Origin of Product |
United States |
The Significance of Nitrogen Fused Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, prized for their diverse structures and broad-ranging applications. openmedicinalchemistryjournal.com Their presence is ubiquitous in natural products like alkaloids, vitamins, and antibiotics, as well as in a vast array of synthetic compounds used as pharmaceuticals, agrochemicals, and dyes. openmedicinalchemistryjournal.comresearchgate.net In fact, over 85% of physiologically active drugs contain a heterocyclic structure, with nitrogen-bearing rings being the most common framework. nih.gov This prevalence is attributed to their ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and biological activity. mdpi.com The fusion of nitrogen-containing rings to other cyclic systems further enhances their structural complexity and functional diversity, leading to the development of novel therapeutic agents and advanced materials. nih.govnih.gov
An Overview of the Imidazo 1,5 a Indole Ring System As a Privileged Scaffold
The Imidazo[1,5-a]indole ring system is recognized as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govrsc.org This characteristic makes them highly valuable in drug discovery, as derivatives of this scaffold have shown a wide spectrum of biological activities. nih.govrsc.org The unique arrangement of nitrogen atoms within this fused system allows for versatile chemical modifications, enabling the synthesis of large and diverse compound libraries for screening against various diseases. nih.govrsc.orgresearchgate.net The structural rigidity and defined three-dimensional shape of the Imidazo[1,5-a]indole core contribute to its ability to interact with high specificity with biological macromolecules.
The Historical Context and Evolution of Research on 3h Imidazo 1,5 a Indole
The exploration of the Imidazo[1,5-a]indole scaffold has led to the development of various synthetic methodologies. A notable advancement in this area is the iodine-mediated intramolecular cyclization of enamines, which provides an efficient route to 3H-indole derivatives under transition metal-free conditions. acs.org This method has proven to be versatile, allowing for the synthesis of a wide variety of 3H-indole derivatives with diverse functional groups in good to high yields. acs.org
Historically, the synthesis of such fused systems often involved multi-step procedures with harsh reaction conditions. However, recent research has focused on the development of more efficient and atom-economical synthetic routes. For instance, transition metal-catalyzed reactions, such as those employing copper, have been instrumental in the synthesis of imidazo[1,5-a]pyridines, a related class of compounds. beilstein-journals.org These modern synthetic strategies, including multi-component reactions and C-H activation/functionalization, have significantly expanded the accessibility and diversity of the Imidazo[1,5-a]indole library. nih.govrsc.orgresearchgate.net
Current Research Trajectories and Unexplored Dimensions of 3h Imidazo 1,5 a Indole Chemistry
Transition Metal-Catalyzed Annulation Strategies for Imidazo[1,5-a]indole Frameworks
Transition metal catalysis has emerged as a powerful tool for the efficient construction of complex molecular architectures, including the imidazo[1,5-a]indole core. rsc.org These methods often involve C-H activation and annulation strategies, providing atom-economical routes to this important scaffold. researchgate.net
Rhodium(III)-Catalyzed [4+1] Annulations for 1H-Imidazo[1,5-a]indol-3(2H)-ones Utilizing C1 Synthons
Rhodium(III)-catalyzed [4+1] annulation has been established as a robust method for synthesizing 1H-imidazo[1,5-a]indol-3(2H)-ones. In a notable approach, N-carbamoyl indoles react with electron-deficient alkynes, which unconventionally serve as C1 synthons. bohrium.comucl.ac.uk This redox-neutral process demonstrates high chemo- and regioselectivity, a broad substrate scope, and good tolerance of various functional groups, affording the desired products in moderate to high yields under mild conditions. ucl.ac.uk The reaction is characterized by the cleavage of two C-F bonds when using α,α-difluoromethylene alkynes, which facilitates the reaction without the need for external oxidants and results in a unique migration of the alkyne moiety. ucl.ac.uk
This methodology has been successfully applied to the post-modification of pharmaceutical molecules, highlighting its practical utility. researchgate.net For instance, melatonin (B1676174) has been successfully converted to the corresponding C1-alkynylated imidazo[1,5-a]indole derivative. ucl.ac.uk The mechanism involves a sequence of C-H activation, insertion of the alkyne, and subsequent cyclization. bohrium.com
Another strategy involves the use of diazo compounds as the C1 source in a redox-neutral [4+1] annulation with N-(pivaloyloxy)-1H-indole-1-carboxamides. rsc.org This external oxidant-free C-H functionalization proceeds under mild conditions with a low catalyst loading and accommodates a wide range of donor/acceptor diazo compounds to produce 1H-imidazo[1,5-a]indol-3(2H)-ones in good yields. rsc.org
Table 1: Examples of Rhodium(III)-Catalyzed [4+1] Annulations
| Starting Materials | C1 Synthon | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-carbamoyl indoles | Electron-deficient alkynes | [Cp*RhCl2]2/AgSbF6 | 1H-Imidazo[1,5-a]indol-3(2H)-ones | Moderate to High | ucl.ac.uk |
| N-carbamoyl indoles | α,α-difluoromethylene alkynes | [Cp*RhCl2]2/KF/MeOH | C1-alkynylated imidazo[1,5-a]indoles | 71% (for melatonin derivative) | ucl.ac.ukbohrium.com |
| N-(pivaloyloxy)-1H-indole-1-carboxamides | Diazo compounds | [Rh(OAc)2]2 | 1H-Imidazo[1,5-a]indol-3(2H)-ones | 49-93% | rsc.org |
Palladium-Catalyzed C–H Functionalization and Intramolecular Cyclization Approaches
Palladium catalysis offers versatile pathways for the synthesis of imidazo[1,5-a]indoles through C-H functionalization and intramolecular cyclization. One such strategy involves the intramolecular hydroamination of allenes derived from indole-2-carboxylic acid allenamides. researchgate.netbeilstein-journals.org This atom-economical reaction, catalyzed by Pd(PPh3)4 under microwave irradiation, proceeds via a selective 5-exo-allylic hydroamination to yield 3-vinyl-substituted imidazo[1,5-a]indole derivatives. beilstein-journals.org
Another approach utilizes the intramolecular C-H amination of indole (B1671886) derivatives. For example, palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in picolinamide-protected β-arylethylamine substrates provides access to indoline (B122111) compounds. researchgate.net This concept can be extended to the synthesis of fused imidazoindole systems. A palladium-catalyzed intramolecular C-H activation/C-C cross-coupling has been developed for the synthesis of phenanthridines, demonstrating the potential for creating complex fused systems. acs.org Furthermore, a silver-mediated, palladium-catalyzed intramolecular cyclization of imidazo[1,2-a]pyridine (B132010) adducts showcases a C-H activation strategy to rapidly generate diverse chemical structures. rsc.org
Copper-Mediated Cyclization Reactions in Imidazo[1,5-a]indole Synthesis
Copper-catalyzed reactions provide an efficient and economical alternative for the synthesis of imidazo[1,5-a]indole derivatives. A notable example is the three-component strategy for preparing 3-aryl-9H-imidazo[1,5-a]indol-9-ones from indole-2-carboxaldehydes, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). acs.org In this process, a new five-membered ring is formed, and the C3 position of the indole substrate is selectively oxidized to a ketone using molecular oxygen as the sole oxidant. acs.org The same products can also be obtained from indole-2-carboxaldehydes and benzyl (B1604629) amines under similar copper-catalyzed conditions. acs.org
Copper has also been utilized in tandem N-aryl amidation reactions to construct complex heterocyclic cores. nih.gov While not directly forming the imidazo[1,5-a]indole ring, this methodology highlights the utility of copper in C-N bond formation, a key step in many synthetic routes to nitrogen-containing heterocycles.
Cobalt-Catalyzed C-H Activation/Cyclization Protocols
Cobalt catalysis has emerged as a cost-effective and powerful tool for C-H activation and cyclization reactions. A cobalt-catalyzed C-H activation/cyclization of N-carbamoyl indoles with maleimides, assisted by pyridinylmethylamine, has been developed to access imidazo[1,5-a]indole-incorporated spirosuccinimides. researchgate.netexlibrisgroup.com This method exhibits a broad substrate scope and high regiospecificity under mild reaction conditions. researchgate.net
Mechanistic studies suggest that low-valent cobalt species are key intermediates in these C-H activation processes. bohrium.com The use of cobalt complexes with N-heterocyclic carbene (NHC) ligands has proven to be highly efficient, even at room temperature. bohrium.com These catalysts have been successfully applied in various C-H functionalization reactions, paving the way for the development of new synthetic routes to complex molecules like imidazo[1,5-a]indoles.
Enantioselective and Regioselective Annulation Processes
The development of enantioselective and regioselective methods is crucial for the synthesis of chiral molecules with specific biological activities. In the context of imidazo[1,5-a]indole synthesis, a rhodium-catalyzed asymmetric C-H annulation of O-pivaloyl 1-indolehydroxamic acids with donor/acceptor diazo compounds has been achieved. acs.org This protocol utilizes a chiral rhodium catalyst embedded in a binaphthyl backbone to produce 1,2-dihydro-3H-imidazo[1,5-a]indol-3-one derivatives with a quaternary carbon stereocenter in high yields and excellent enantioselectivity (up to 98:2 er). rsc.orgacs.org
Regioselectivity is also a key consideration in these annulation reactions. The rhodium(III)-catalyzed [4+1] annulation of N-carbamoyl indoles with alkynes exhibits excellent regioselectivity, with both the C-C and C-N bonds forming at the same distal carbon of the alkyne. ucl.ac.uk This level of control is essential for the predictable synthesis of highly functionalized imidazo[1,5-a]indole derivatives.
Metal-Free and Organocatalytic Approaches for this compound Ring Construction
While transition metal catalysis is a dominant strategy, metal-free and organocatalytic approaches offer environmentally benign alternatives for the synthesis of imidazo[1,5-a]indoles. An acetic acid-mediated tandem strategy has been developed to access N-fused bis-carbolines and imidazopyrido[3,4-b]indoles through the formation of three C-N bonds in a single operation. researchgate.net This multicomponent reaction is atom-economical and proceeds under environmentally sustainable conditions. researchgate.net
Furthermore, a metal-free approach for the C-H functionalization of imidazo[1,5-a]pyridines has been reported, which involves the insertion of a methylene (B1212753) group from a formaldehyde (B43269) solution to bridge two imidazo[1,5-a]pyridine molecules. acs.org While not directly forming the indole fusion, this demonstrates the potential for metal-free C-H activation in related heterocyclic systems. The development of metal-free synthetic protocols for imidazoles and their fused derivatives is an active area of research, with an emphasis on green chemistry principles. acs.org
Iodine-Mediated Intramolecular Cyclization Strategies
Iodine-mediated cyclization represents a powerful tool for the formation of heterocyclic systems under transition-metal-free conditions. This strategy generally involves the activation of a double bond by iodine, followed by an intramolecular electrophilic substitution and subsequent elimination to form the final ring system.
While direct examples for the synthesis of the core this compound skeleton via this method are not extensively detailed in the reviewed literature, the strategy has been successfully applied to analogous structures, demonstrating its potential. For instance, an efficient iodine-mediated method has been developed for the synthesis of various 3H-indole derivatives through the intramolecular cyclization of enamines. beilstein-journals.orgresearchgate.net In a typical procedure, using (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate as a model substrate, the reaction was optimized using elemental iodine as the oxidant and potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF) as the solvent, affording the 3H-indole product in high yield. beilstein-journals.orgnih.gov The proposed mechanism involves an initial oxidative iodination to form an iodide intermediate, which then undergoes an intramolecular Friedel-Crafts-type alkylation, followed by rearomatization to furnish the 3H-indole. nih.gov
This methodology tolerates a wide array of functional groups on the enamine substrates, including both electron-donating and electron-withdrawing groups, consistently producing 3H-indole derivatives in good to excellent yields. beilstein-journals.org The scalability and versatility of this reaction highlight its potential for broader applications in the synthesis of complex heterocyclic structures, including, hypothetically, the this compound system by designing appropriate precursors. beilstein-journals.org Similarly, iodine has been used to catalyze the synthesis of related fused heterocycles like imidazo[1,5-a]quinolines and imidazo[1,5-a]pyridines, further underscoring the utility of this approach in heterocyclic chemistry. tandfonline.comnih.gov
Table 1: Optimization of Iodine-Mediated Cyclization for 3H-Indole Synthesis nih.gov Reaction conditions: (Z)-Ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (0.25 mmol), oxidant, base (0.30 mmol), and solvent (1.0 mL) at 100 °C for 1 h.
| Entry | Oxidant | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | I₂ | K₂CO₃ | DMF | 82 |
| 2 | NBS | K₂CO₃ | DMF | 45 |
| 3 | DDQ | K₂CO₃ | DMF | <10 |
| 4 | I₂ | Cs₂CO₃ | DMF | 75 |
| 5 | I₂ | Na₂CO₃ | DMF | 68 |
| 6 | I₂ | K₂CO₃ | DCM | 21 |
| 7 | I₂ | K₂CO₃ | Toluene | 35 |
Alternative Oxidant-Free and Metal-Free Methodologies
The development of synthetic methods that avoid both transition metals and external oxidants is a key goal in green chemistry. For the synthesis of imidazo[1,5-a]indoles and related heterocycles, most metal-free approaches still rely on an oxidizing agent. For example, the iodine-mediated cyclization of enamines is transition-metal-free but requires iodine as an oxidant. researchgate.net Similarly, effective metal-free C-H amination reactions for indole synthesis have been developed using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net
Some strategies achieve the synthesis of related heterocyclic systems under metal-free conditions but still employ an oxidant. An approach for synthesizing imidazo[1,5-a]pyridines utilizes elemental sulfur to mediate a sequential dual oxidative Csp³–H amination under metal- and peroxide-free conditions. While innovative, this method relies on sulfur as the oxidizing agent. Electrochemical synthesis offers another avenue, providing a method for C(sp³)-H/N–H cyclization that is both metal- and oxidant-free (using an electric current as the "reagent"), though this has been primarily demonstrated for compounds like N-Mannich bases rather than the specific imidazo[1,5-a]indole core.
A truly transition-metal and oxidant-free strategy for constructing various N-heterocycles has been developed using trimethylsilyl (B98337) chloride (TMSCl) to activate isocyanides for nucleophilic attack. This protocol has been successfully applied to the synthesis of quinazolinones and benzimidazoles from amino-based binucleophiles. Although not yet demonstrated for this compound, this approach represents a promising future direction for the synthesis of this scaffold under genuinely metal- and oxidant-free conditions.
Multi-Component Reactions and Cascade Cyclization Sequences
Multi-component reactions (MCRs) and cascade sequences are highly efficient strategies for building molecular complexity from simple starting materials in a single step, aligning with the principles of atom and step economy.
A notable three-component strategy has been developed for the preparation of 3-aryl-9H-imidazo[1,5-a]indol-9-ones. researchgate.net This method utilizes a copper-catalyzed reaction between indole-2-carboxaldehydes, aromatic aldehydes, and ammonium acetate. researchgate.net In this process, a new five-membered imidazole (B134444) ring is formed, and the C3 position of the indole starting material is selectively oxidized to a ketone. researchgate.net A key feature of this reaction is the use of molecular oxygen as the sole, environmentally benign oxidant, with ammonium acetate serving as the nitrogen source. researchgate.net The same products can also be obtained by reacting indole-2-carboxaldehydes with benzylamines under similar conditions. researchgate.net
Table 2: Copper-Catalyzed Three-Component Synthesis of 3-Aryl-9H-imidazo[1,5-a]indol-9-ones researchgate.net
| Indole-2-carboxaldehyde | Aromatic Aldehyde | Yield (%) |
|---|---|---|
| Unsubstituted | Benzaldehyde | 85 |
| 5-Methyl | Benzaldehyde | 82 |
| 5-Methoxy | Benzaldehyde | 78 |
| 5-Chloro | Benzaldehyde | 88 |
| Unsubstituted | 4-Methylbenzaldehyde | 83 |
| Unsubstituted | 4-Chlorobenzaldehyde | 86 |
A highly efficient and regioselective synthesis of imidazo[1,5-a]indol-3-ones has been achieved through a sequential C–H allenylation/annulation cascade. tandfonline.com This rhodium(III)-catalyzed [4+1] annulation uses readily available N-methoxycarbamoyl indoles and propargyl alcohols. researchgate.nettandfonline.com In this transformation, the propargyl alcohol ingeniously serves as a C1 synthon. tandfonline.com The reaction proceeds with excellent regioselectivity and high atom economy, tolerating a broad range of substrates. researchgate.net The proposed mechanism involves C–H activation of the indole, coordination of the rhodium catalyst to the propargyl alcohol, migratory insertion, and subsequent intramolecular cyclization to form the fused imidazole ring, followed by regeneration of the active catalyst. researchgate.net
Synthetic Routes via N–H Functionalization and Cyclocondensation
Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. A novel and practical route to synthesize imidazo[1,5-a]indoles has been developed via a microwave-assisted N-H functionalization and cyclocondensation protocol. researchgate.net This method involves the reaction of indole-2-carboxylic acids with various anilines and carbonyldiimidazole (CDI) in the presence of a base under microwave irradiation. researchgate.net A significant advantage of this method is that it often requires no work-up or column chromatography to isolate the pure product. researchgate.net This approach provides a rapid and efficient entry to the imidazo[1,5-a]indole scaffold, which can serve as a key building block in medicinal chemistry. researchgate.net The use of microwave irradiation has a profound effect on the reaction speed for many related heterocyclic syntheses.
Advanced Synthetic Methodologies for this compound and its Derivatives
The this compound scaffold is a privileged structural motif found in numerous biologically active compounds and natural products. rsc.orgnih.gov Its unique tricyclic framework has garnered significant attention from the medicinal and synthetic chemistry communities, leading to the development of sophisticated and efficient synthetic strategies. This article delves into specific advanced methodologies for the construction of this important heterocyclic system and its derivatives.
Advanced Synthetic Methodologies
A notable and effective method for the synthesis of this compound derivatives involves the cyclization of isothiocyanate intermediates derived from indole precursors. cas.czgrafiati.com This strategy often utilizes indole-2-carbonyl isothiocyanate as a key starting material.
The reaction of indole-2-carbonyl isothiocyanate with sodium methanethiolate (B1210775) has been shown to produce 1-thioxo-1H-imidazo[1,5-a]indol-3(2H)-one. cas.czgrafiati.com This cyclization reaction can sometimes occur as a side product, as was unexpectedly observed during the synthesis of methyl N-(indole-2-carbonyl)dithiocarbamate. cas.cz The methylation of the resulting 1-thioxo-1H-imidazo[1,5-a]indol-3(2H)-one using methyl iodide in the presence of a base like lithium hydride or potassium carbonate can lead to the formation of S- and N-methyl derivatives. cas.czresearchgate.net
Furthermore, N-(indole-2-carbonyl)thioureas, prepared by treating indole-2-carbonyl isothiocyanate with appropriate nucleophiles, can be S-methylated. cas.cz Subsequent treatment of the resulting N-(indole-2-carbonyl) substituted isothioureas with lithium hydride in dimethylformamide facilitates a lithium-hydride-mediated cyclization, affording derivatives of imidazo[1,5-a]indol-3-one in yields ranging from 49-87%. cas.cz The nature of the substituent on the isothiourea influences the final structure of the product. cas.cz
Some of the synthesized compounds have been evaluated for their biological activities. For instance, 1-methylsulfanyl-3H-imidazo[1,5-a]indol-3-one has demonstrated notable antifungal activity against the fungus Bipolaris leersiae. cas.cz
Table 1: Synthesis of Imidazo[1,5-a]indol-3-one Derivatives via Isothiocyanate Cyclization
| Starting Material | Reagents | Product | Yield (%) | Ref |
|---|---|---|---|---|
| Indole-2-carbonyl isothiocyanate | 1. Sodium methanethiolate | 1-Thioxo-1H-imidazo[1,5-a]indol-3(2H)-one | - | cas.cz |
The development of chemo- and regioselective methods is paramount for the synthesis of highly functionalized and structurally diverse imidazo[1,5-a]indoles. A powerful strategy that has emerged is the rhodium(III)-catalyzed [4+1] annulation of N-carbamoyl indoles with alkynes. ucl.ac.ukbanrepcultural.orgresearchgate.net This redox-neutral process is characterized by its high selectivity, broad substrate scope, and good tolerance of various functional groups, providing access to valuable 1H-imidazo[1,5-a]indol-3(2H)-ones in moderate to high yields under mild conditions. ucl.ac.uk
In this reaction, electron-deficient alkynes unconventionally serve as C1 synthons. ucl.ac.uk The methodology demonstrates excellent chemo- and regioselectivity, with reactions of a wide array of substituted N-carbamoyl indoles proceeding smoothly. ucl.ac.uk For example, indoles bearing halogen substituents (F, Cl, Br, I) at various positions react efficiently to give the corresponding [4+1] annulation products in good to excellent yields (74-98%). ucl.ac.uk Similarly, indoles with electron-donating (e.g., Me, MeO) or electron-withdrawing groups are well-tolerated, furnishing the desired products in yields ranging from 59-91%. ucl.ac.uk
Another highly efficient and regioselective synthesis of imidazo[1,5-a]indol-3-ones involves a sequential C–H allenylation/annulation of N-methoxycarbamoyl indoles with propargyl alcohols, where the propargyl alcohol acts as a C1 synthon. rsc.org This rhodium(III)-catalyzed strategy also boasts excellent regioselectivity and a broad substrate scope. rsc.org
Furthermore, a divergent synthesis of alkynylated imidazo[1,5-a]indoles has been achieved through a Rh(III)-catalyzed [4+1] annulation coupled with an alkyne moiety migration. ucl.ac.uk This approach utilizes α,α-difluoromethylene alkynes as unconventional C1 synthons and allows for the efficient construction of a quaternary carbon center at the C1 position of the imidazo[1,5-a]indole core. ucl.ac.uk This reaction proceeds with excellent chemo- and regioselectivity, suppressing competitive background reactions like [4+2] and [3+2] annulations. ucl.ac.uk
Table 2: Rh(III)-Catalyzed Chemo- and Regioselective Synthesis of Imidazo[1,5-a]indol-3(2H)-ones
| Indole Substrate | Coupling Partner | Catalyst System | Product Type | Yield Range (%) | Ref |
|---|---|---|---|---|---|
| N-Carbamoyl indoles | Electron-deficient alkynes | Rh(III) | 1H-Imidazo[1,5-a]indol-3(2H)-ones | 59-98 | ucl.ac.uk |
| N-Methoxycarbamoyl indoles | Propargyl alcohols | Rh(III) | Imidazo[1,5-a]indol-3-ones | - | rsc.org |
| N-Carbamoyl indoles | α,α-Difluoromethylene alkynes | Rh(III) | C1-Alkynylated imidazo[1,5-a]indoles | Moderate to high | ucl.ac.uk |
The practical application of synthetic methodologies is often determined by their scalability and their utility in the modification of complex molecules, such as pharmaceuticals and natural products. While many synthetic methods are developed on a small scale, their translation to larger, preparative scales is a critical aspect of their value.
Some of the advanced methodologies for the synthesis of 3H-imidazo[1,5-a]indoles have shown promise for scalability. For instance, a metal-free approach for methylene insertion to bridge two imidazo[1,5-a]pyridine molecules has been successfully demonstrated at the gram-scale level. nih.gov Although this example pertains to a related imidazo-fused system, it highlights the potential for developing scalable syntheses within this class of compounds.
The utility of these synthetic methods in complex molecule modification is a significant advantage. The rhodium(III)-catalyzed [4+1] annulation/alkyne moiety migration has been successfully applied to the modification of melatonin, a well-known animal hormone. ucl.ac.uk The carbamoylated melatonin derivative underwent the annulation reaction with an alkyne to produce the corresponding complex imidazo[1,5-a]indole product in a 71% yield. ucl.ac.uk This demonstrates the practicability of the method for the post-modification of pharmaceutical molecules. researchgate.net The ability to introduce the imidazo[1,5-a]indole scaffold onto a complex molecular framework in a single step showcases the potential of this reaction in drug discovery and development. acs.org
The development of efficient and scalable synthetic routes to this compound derivatives is crucial for further exploring their biological properties and potential therapeutic applications. The ability to modify existing complex molecules by incorporating this privileged scaffold opens up new avenues for the creation of novel chemical entities with potentially enhanced or new biological activities.
Elucidation of Reaction Pathways and Identification of Key Intermediates in Transition Metal Catalysis
Transition metal catalysis, particularly using rhodium and palladium, offers an efficient route to imidazo[1,5-a]indole derivatives through C-H activation and annulation strategies. researchgate.netrsc.org Mechanistic studies on rhodium(III)-catalyzed reactions have provided significant insights into the formation pathway.
The selectivity of these reactions can often be tuned by the choice of solvent and additives. For instance, divergent synthesis of alkynylated imidazo[1,5-a]indoles or α,α-difluoromethylene tetrasubstituted alkenes from the same starting materials was achieved using different Rh(III) catalytic systems, with the product outcome determined by the coordinating ability of the solvent. bohrium.com Palladium-catalyzed intramolecular cyclization of indole-2-carboxylic acid allenamides also provides access to the imidazo[1,5-a]indole core, proceeding through either a domino carbopalladation/exo-cyclization or a hydroamination pathway, where the indole nitrogen acts as the nucleophile in both cases. researchgate.net
| Catalyst System | Reaction Type | Key Mechanistic Findings | Reference |
|---|---|---|---|
| [CpRhCl2]2 / NaOPiv·H2O / HOAc | [4+1] Annulation | C-H cleavage is reversible and not rate-determining (KIE ≈ 0.82-1.04). A rhodacycle complex was detected as a key intermediate. | ucl.ac.ukucl.ac.uk |
| [CpRhCl2]2 / KF / MeOH | [4+1] Annulation / Alkyne Migration | Product selectivity is tunable based on the coordinating ability of the solvent. C-H bond cleavage is not the rate-limiting step. | bohrium.com |
| Pd(0) Catalyst | Intramolecular Hydroamination | Proceeds via a novel hydroamination reaction under microwave irradiation; indole nitrogen acts as the nucleophile. | researchgate.net |
Characterization of Radical Mechanisms and Their Role in Cyclization Reactions
While many syntheses of imidazo[1,5-a]indoles proceed via ionic pathways, radical mechanisms have also been identified or proposed, particularly in cyclization reactions initiated by radical-generating systems. The formation of imidazo[1,5-a]indole-1,3-diones has been achieved through a radical cyclization of substituted imidazolidine-2,4-diones. journals.co.za This transformation is effectively catalyzed by tributyltin hydride in the presence of azobisisobutyronitrile (AIBN), a well-known radical initiator, pointing towards a mechanism involving radical intermediates. journals.co.za
In related heterocyclic systems, such as the synthesis of imidazo[1,5-a]pyridines, radical pathways have been explored in detail. A copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes with amines, using aerial oxygen as the oxidant, is proposed to proceed through radical intermediates. beilstein-journals.org Mechanistic proposals suggest the formation of an iminyl radical via homolytic cleavage of a C-N bond, which then participates in the cyclization cascade. beilstein-journals.org
However, it is crucial to experimentally distinguish between radical and non-radical pathways. In one study on the formation of 1,3-dioxotetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indoles, a radical mechanism was initially considered. clockss.org The potential involvement of radicals was tested by performing the reaction in the presence of AIBN and by analyzing the effect of atmospheric oxygen. The investigation concluded that the observed bridgehead oxidation was not due to a free-radical process but rather occurred via the action of atmospheric oxygen on an enolate intermediate formed under basic conditions. This was confirmed by the fact that the reaction was suppressed under an inert argon atmosphere, whereas the presence of a radical initiator had no effect. clockss.org These findings underscore the importance of careful mechanistic experiments to correctly identify the operative reaction pathway.
Intramolecular Cyclization Event Studies
The key ring-forming step in many syntheses of the this compound core is an intramolecular cyclization event. These studies focus on understanding the factors that govern the efficiency and selectivity of the ring closure.
One prominent method involves the iodine-mediated intramolecular cyclization of enamines to form the 3H-indole nucleus, a core component of the target structure. nih.govacs.org Mechanistic proposals for this reaction suggest an initial oxidative iodination of the enamine to generate an iodide intermediate. This is followed by an intramolecular Friedel-Crafts-type aromatic alkylation, where the electron-rich aromatic ring attacks the electrophilic carbon, leading to the cyclized product after rearomatization. The reaction rate is influenced by the electronic nature of the substituents on the N-phenyl group of the enamine; electron-donating groups accelerate the reaction, which is consistent with the proposed electrophilic aromatic substitution mechanism. acs.org
Another strategy involves a copper/iodine co-catalyzed decarboxylative intramolecular cyclization. This method has been applied to the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines from α-amino acids, demonstrating a powerful approach for constructing the fused imidazole ring. organic-chemistry.org The proposed ionic pathway involves the formation of an intermediate that undergoes oxidative iodination followed by an intramolecular amination to yield the final heterocyclic product. organic-chemistry.org The efficiency of these intramolecular cyclizations highlights them as powerful methods for constructing complex heterocyclic scaffolds from readily available starting materials.
| Method | Key Reagents | Proposed Cyclization Mechanism | Reference |
|---|---|---|---|
| Iodine-Mediated Cyclization of Enamines | I2, K2CO3 | Intramolecular Friedel-Crafts aromatic alkylation via an iodide intermediate. | nih.govacs.org |
| Copper/Iodine Co-catalyzed Decarboxylative Cyclization | Cu(OTf)2, I2, DTBP | Ionic pathway involving intermediate formation, oxidative iodination, and intramolecular amination. | organic-chemistry.org |
Analysis of Nucleophilic Addition and Displacement Reactions in Imidazo[1,5-a]indole Synthesis
Nucleophilic reactions are fundamental to the construction of the imidazo[1,5-a]indole skeleton, often involving an intramolecular attack by a nitrogen atom to form the five-membered imidazole ring. The inherent nucleophilicity of the indole nitrogen is frequently harnessed in these cyclization strategies. researchgate.net
For example, the synthesis of 1-thioxo-1H-imidazo[1,5-a]indol-3(2H)-one is achieved from indole-2-carbonyl isothiocyanate, where the indole nitrogen acts as the nucleophile during the cyclization step. researchgate.net A similar intramolecular nucleophilic attack is observed in the synthesis of various imidazo[1,5-a]indol-3-one derivatives. The treatment of N-(indole-2-carbonyl) substituted thiocarbonimidates or isothioureas with a base like lithium hydride induces cyclization to afford the target products in good yields. researchgate.net In this process, the base likely deprotonates a nitrogen atom, enhancing its nucleophilicity to facilitate the ring-closing attack onto an electrophilic carbon center.
The reactivity of the indole ring system towards nucleophiles can be significantly influenced by substituents. Generally, the indole nucleus is electron-rich and not highly susceptible to nucleophilic attack unless activated by electron-withdrawing groups. sci-hub.se In the context of imidazo[1,5-a]indole synthesis, the precursors are often designed with activating groups (e.g., carbonyl, isothiocyanate) at the C2-position of the indole. This setup positions the indole nitrogen perfectly for an intramolecular nucleophilic cyclization, which is the key step in forming the fused imidazole ring of the final product. researchgate.netresearchgate.net
Density Functional Theory (DFT) Applications for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. rsc.org It is frequently employed to analyze the geometry, stability, and reactivity of heterocyclic systems. For imidazo[1,5-a]indole and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G++(d,p), are utilized to optimize the molecular structure and determine its electronic characteristics. researchgate.netnih.gov
DFT calculations are instrumental in mapping the electron distribution across the molecule. One key output is the Molecular Electrostatic Potential (MEP) surface, which identifies the electron-rich and electron-poor regions of a molecule. These maps are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net The analysis of the electronic structure through DFT helps in understanding the fundamental properties that govern the behavior of the imidazo[1,5-a]indole scaffold in chemical reactions. researchgate.net Studies on related imidazo-fused systems have demonstrated that DFT is a reliable method for appraising the structural and spectral properties of such organic compounds. nih.gov
Molecular Orbital Analysis: Elucidating HOMO-LUMO Contributions and Predicting Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies and spatial distributions of these orbitals are fundamental in predicting a molecule's chemical reactivity and electronic properties. mdpi.com
The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. acs.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. mdpi.com Conversely, a smaller energy gap signifies that less energy is required for electronic excitation, indicating higher chemical reactivity and polarizability. nih.gov
In derivatives of the related indole core, the HOMO surfaces are often located on the indole system itself, while the LUMO surfaces can be situated across both the indole and substituent groups. mdpi.com This distribution highlights the most reactive parts of the compounds. mdpi.com From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the molecule's reactivity profile. tandfonline.com
Table 1: Global Reactivity Descriptors Derived from FMO Analysis
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. nih.gov |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Potential (μ) | μ = -(I + A) / 2 = -χ | Represents the escaping tendency of electrons from an equilibrium state. acs.org |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. nih.gov |
Theoretical Insights into Reaction Energetics and Transition States of Imidazo[1,5-a]indole Synthesis
Computational chemistry provides critical insights into the mechanisms of chemical reactions, including the synthesis of complex scaffolds like imidazo[1,5-a]indole. cuny.edu DFT calculations are used to model potential reaction pathways, identify intermediates, and locate the transition states that connect them. cuny.edu This allows for a detailed understanding of the reaction's feasibility and selectivity.
A key application is the calculation of activation energies (energy barriers) for each step in a proposed mechanism. For instance, in the synthesis of related fused heterocycles via cyclization, DFT has been used to compare the energy profiles of different possible pathways, such as 6-endo-dig versus 5-exo-dig cyclizations. mdpi.com By calculating the energies of the transition states, researchers can determine which pathway is kinetically favored (i.e., has a lower energy barrier). mdpi.com
For example, studies on the synthesis of imidazole-fused systems have shown that the preferential formation of a product can be explained by the transition state energy barriers being significantly lower for one pathway over another. mdpi.com These computational models can trace the entire intrinsic reaction coordinate (IRC) to confirm that a calculated transition state correctly connects the reactant and product. cuny.edu Such analyses are vital for optimizing reaction conditions and for the rational design of new synthetic routes to imidazo[1,5-a]indole and its derivatives. researchgate.net
Table 2: Representative Energetic Data for a Hypothetical Reaction Step
| Species | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | Starting materials for the cyclization step. | 0.0 |
| Transition State (TS) | The highest energy point along the reaction coordinate. | +41.0 |
| Intermediate | A metastable species formed during the reaction. | -15.0 |
| Product | The final compound of the reaction step. | -50.0 |
Computational Approaches for Spectroscopic Property Prediction and Structural Elucidation
Computational methods are invaluable for the prediction of spectroscopic properties, which serves as a powerful tool for the structural elucidation of newly synthesized compounds. rsc.org By comparing theoretically calculated spectra with experimental data, chemists can confirm the molecular structure of products like this compound.
Key spectroscopic techniques that can be simulated include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used within a DFT framework to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. rsc.orgtandfonline.com The theoretical chemical shifts are then compared against experimental values to validate the proposed structure.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions of a molecule. tandfonline.com This allows for the prediction of the UV-Vis absorption spectrum, including the maximum absorption wavelengths (λmax), which can be correlated with experimental measurements to understand the electronic properties of the compound. tandfonline.com
The strong agreement between computed and experimental spectroscopic data provides robust evidence for the successful synthesis and structural characterization of the target molecule. tandfonline.com
Table 3: Example of Experimental vs. Calculated Spectroscopic Data Comparison
| Spectroscopic Data | Experimental Value | Calculated Value |
|---|---|---|
| ¹³C NMR Chemical Shift (C=O) | 162.9 ppm | 162.4 ppm |
| ¹H NMR Chemical Shift (Ar-H) | 7.81 ppm | 7.85 ppm |
| IR Frequency (C=O stretch) | 1751 cm-1 | 1766 cm-1 |
| UV-Vis λmax (π→π*) | 402 nm | 397 nm |
Pharmacological Relevance and Biological Activity of 3h Imidazo 1,5 a Indole Scaffolds
Investigations into Antimicrobial and Antifungal Activities of Imidazo[1,5-a]indole Derivatives
Several studies have highlighted the potential of imidazo[1,5-a]indole derivatives as antimicrobial and antifungal agents. researchgate.net Research has shown that modifications to the core structure can lead to compounds with significant activity against various pathogens.
One study reported the synthesis of imidazo[1,5-a]indol-3-one derivatives and their subsequent evaluation for antifungal activity against Bipolaris leersiae. researchgate.netcas.cz Among the synthesized compounds, 1-Methylsulfanyl-3H-imidazo-[1,5-a]-indol-3-one demonstrated the highest antifungal activity. researchgate.netresearchgate.netcas.cz
Another area of investigation involves the incorporation of the imidazo[1,5-a]indole moiety into larger molecular structures. For instance, a series of 3-H(7H-imidazo[2,1-c] Current time information in Bangalore, IN.nih.govnih.govtriazol-5-yl)-1H-indole derivatives were synthesized and evaluated for their antimicrobial properties. humanjournals.com One of these compounds showed potent activity, being equipotent to ampicillin (B1664943) against Enterococcus faecalis and exhibiting 50% higher activity than ampicillin against Staphylococcus aureus and Bacillus subtilis. humanjournals.com This compound also demonstrated significant antifungal activity. humanjournals.com
Furthermore, imidazo[1,5-a]quinoxaline (B8520501) derivatives with a pyridinium (B92312) moiety have been synthesized and their antimicrobial properties investigated. nih.gov The presence of different alkyl substituents on the pyridine (B92270) ring and the imidazo[1,5-a]quinoxaline system was found to influence their activity. nih.gov Certain N-alkyl-pyridinium salts of these derivatives displayed effective bacteriostatic and fungistatic activities, with minimum inhibitory concentration (MIC) values comparable to reference drugs. nih.gov
Table 1: Antimicrobial and Antifungal Activity of Selected Imidazo[1,5-a]indole Derivatives
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| 1-Methylsulfanyl-3H-imidazo-[1,5-a]-indol-3-one | Bipolaris leersiae | Highest antifungal activity in the series | researchgate.netresearchgate.netcas.cz |
| 3-H(7H-imidazo[2,1-c] Current time information in Bangalore, IN.nih.govnih.govtriazol-5-yl)-1H-indole | Enterococcus faecalis | Equipotent to ampicillin | humanjournals.com |
| 3-H(7H-imidazo[2,1-c] Current time information in Bangalore, IN.nih.govnih.govtriazol-5-yl)-1H-indole | Staphylococcus aureus | 50% higher activity than ampicillin | humanjournals.com |
| 3-H(7H-imidazo[2,1-c] Current time information in Bangalore, IN.nih.govnih.govtriazol-5-yl)-1H-indole | Bacillus subtilis | 50% higher activity than ampicillin | humanjournals.com |
| Imidazo[1,5-a]quinoxaline-pyridinium salts | Various bacteria and fungi | Effective bacteriostatic and fungistatic activities | nih.gov |
Research on Antiproliferative and Anticancer Properties of Imidazo[1,5-a]indole Analogues
The imidazo[1,5-a]indole scaffold has been a focal point in the development of novel anticancer agents. Researchers have synthesized and evaluated a variety of analogues for their ability to inhibit the growth of cancer cells.
A series of oxindole (B195798) derivatives of imidazo[1,5-a]pyrazines were synthesized and tested against a panel of 52 human tumor cell lines. nih.gov One compound, in particular, demonstrated significant anticancer activity with GI50 values ranging from 1.54 to 13.0 μM. nih.gov This compound was found to induce apoptosis and cause cell cycle arrest in the G0/G1 phase in A549 lung cancer cells, without affecting normal cells. nih.gov
In another study, new 1-arylaminoimidazo[1,5-a]indol-3-ones were synthesized as cyclized derivatives of leucettine L41, a known inhibitor of DYRKs/CLKs protein kinases with potential applications in Alzheimer's disease. researchgate.net This highlights the potential for dual-purpose therapeutic agents derived from this scaffold.
Furthermore, a series of imidazo[1,5-a]pyridine-benzimidazole hybrids were evaluated for their cytotoxic activity against sixty human tumor cell lines. researchgate.net Two compounds from this series showed significant cytotoxic activity with GI50 values in the low micromolar range. researchgate.net These compounds were found to arrest the cell cycle at the G2/M phase and induce apoptosis. researchgate.net
Table 2: Antiproliferative Activity of Selected Imidazo[1,5-a]indole Analogues
| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Oxindole derived imidazo[1,5-a]pyrazines | 52 human tumor cell lines | Significant anticancer activity (GI50: 1.54-13.0 μM), induced apoptosis and G0/G1 cell cycle arrest in A549 cells. | nih.gov |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | 60 human tumor cell lines | Significant cytotoxic activity (GI50: 0.43-14.9 μM), induced G2/M cell cycle arrest and apoptosis. | researchgate.net |
| 3-(6-Phenylimidazo[2,1-b] researchgate.netCurrent time information in Bangalore, IN.nih.govthiadiazol-2-yl)-1H-indole derivatives | Pancreatic ductal adenocarcinoma cells | Relevant in vitro antiproliferative activity (IC50: 5.11-10.8 µM) and inhibition of cell migration. | mdpi.com |
Modulation of Kinase Activity by Imidazo[1,5-a]indole Derivatives
The imidazo[1,5-a]indole scaffold has been identified as a promising framework for the development of kinase inhibitors, which are crucial in cancer therapy and other diseases.
New 1-arylaminoimidazo[1,5-a]indol-3-ones have been synthesized as cyclized derivatives of leucettine L41, which is a known inhibitor of DYRKs/CLKs protein kinases. researchgate.net This suggests that the imidazo[1,5-a]indole core can be effectively utilized to design inhibitors for this class of enzymes.
Furthermore, research on related fused imidazole (B134444) systems has demonstrated their potential as kinase inhibitors. For example, imidazo[1,2-a] researchgate.netcas.czCurrent time information in Bangalore, IN.triazines have been developed as potent inhibitors of focal adhesion kinase (FAK), with some compounds exhibiting IC50 values in the nanomolar range. nih.gov These inhibitors were also shown to potently inhibit the proliferation of various cancer cell lines. nih.gov While not directly 3H-imidazo[1,5-a]indoles, this research on a similar fused imidazole scaffold highlights the broader potential of such heterocyclic systems in kinase modulation.
Table 3: Kinase Modulation by Imidazo[1,5-a]indole-Related Scaffolds
| Compound Class | Target Kinase(s) | Key Findings | Reference |
|---|---|---|---|
| 1-Arylaminoimidazo[1,5-a]indol-3-ones | DYRKs/CLKs protein kinases | Synthesized as cyclized derivatives of a known inhibitor, leucettine L41. | researchgate.net |
| Imidazo[1,2-a] researchgate.netcas.czCurrent time information in Bangalore, IN.triazines | Focal Adhesion Kinase (FAK) | Potent FAK inhibition with IC50 values in the nanomolar range. | nih.gov |
Exploration of Central Nervous System (CNS) Activity Profiles
Derivatives of the imidazo[1,5-a]indole scaffold have been investigated for their effects on the central nervous system (CNS).
Early research described the synthesis of 2-aminoalkyl-1,2-dihydro-3H-imidazo[1,5-a]indol-3-ones and noted that a number of these compounds exhibited moderate CNS depressant activity. researchgate.netnih.gov This initial finding opened the door for further exploration of this chemical space for potential CNS-active agents.
More recent studies on related imidazo[1,5-a]quinoline (B8571028) derivatives have shown their potential as ligands for central benzodiazepine (B76468) receptors (CBRs). nih.gov Several of these compounds displayed high affinity for CBRs and exhibited anxiolytic and antiamnestic activities in vivo, without the myorelaxant side effects associated with classical benzodiazepines. nih.gov Furthermore, some of these derivatives showed neuroprotective properties in an in vitro model of ischemia. nih.gov While not strictly imidazo[1,5-a]indoles, these findings for the closely related quinoline (B57606) analogs suggest a promising avenue for the development of CNS-active imidazo[1,5-a]indole derivatives.
Table 4: Central Nervous System Activity of Imidazo[1,5-a]indole and Related Derivatives
| Compound Class | CNS Target/Activity | Key Findings | Reference |
|---|---|---|---|
| 2-Aminoalkyl-1,2-dihydro-3H-imidazo[1,5-a]indol-3-ones | CNS Depressant | Moderate CNS depressant activity observed. | researchgate.netnih.gov |
| Imidazo[1,5-a]quinoline derivatives | Central Benzodiazepine Receptors (CBRs) | High affinity for CBRs, anxiolytic and antiamnestic activities in vivo without myorelaxant side effects. | nih.gov |
| Imidazo[1,5-a]quinoline derivatives | Neuroprotection | Lowered lactate (B86563) dehydrogenase release in an in vitro ischemia model. | nih.gov |
Biofilm Modulation Studies Involving Imidazo[1,5-a]indole-Related Structures
While direct studies on 3H-imidazo[1,5-a]indole derivatives for biofilm modulation are not extensively reported, research on the broader indole (B1671886) and imidazole classes of compounds provides strong evidence for their potential in this area. Indole itself is a signaling molecule in bacteria and can influence biofilm formation. nih.govnih.gov
Derivatives of 2-aminoimidazole are a major class of biofilm inhibitors. researchgate.net These compounds have been shown to prevent biofilm formation by various Gram-positive and Gram-negative bacteria. researchgate.net Given that the imidazo[1,5-a]indole scaffold contains an imidazole ring, it is plausible that its derivatives could exhibit similar antibiofilm properties.
Furthermore, studies on indole derivatives have demonstrated their ability to modulate biofilm formation in various bacterial species. nih.govmdpi.com For example, indole exposure has been shown to induce biofilm formation in carbapenem-susceptible Klebsiella pneumoniae. nih.gov Conversely, other indole derivatives have been found to inhibit biofilm formation in pathogens like Serratia marcescens. frontiersin.org These findings suggest that the indole moiety within the imidazo[1,5-a]indole structure could contribute to biofilm modulation activity.
Structure Activity Relationship Sar Studies of 3h Imidazo 1,5 a Indole Analogues
Design Principles for Lead Optimization and Molecular Modification within the Imidazo[1,5-a]indole Series
Lead optimization is a critical phase in drug discovery that aims to enhance the desired properties of a promising hit compound. For the imidazo[1,5-a]indole series, several design principles guide this process. A primary strategy involves molecular modification to improve potency, selectivity, and pharmacokinetic properties. ufrj.br
Key design principles for the imidazo[1,5-a]indole series include:
Targeted Substitutions: Introducing various substituents at different positions on the imidazo[1,5-a]indole core can significantly alter biological activity. nih.gov For instance, in related imidazo[1,2-a]pyridine (B132010) amides, the linearity and lipophilicity of an amine component were found to be crucial for improving both in vitro and in vivo efficacy. gonzaga.edu
Scaffold Hopping and Rescaffolding: This involves replacing the core scaffold with a structurally different but functionally similar one to discover novel derivatives with improved properties. rsc.org
Conformational Restriction: Rigidifying the molecule by introducing cyclic structures or other conformational constraints can enhance binding affinity and selectivity.
Modulation of Physicochemical Properties: Adjusting properties like lipophilicity, solubility, and pKa is essential for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. sk.ru
A review of synthetic strategies for imidazo[1,5-a]indole scaffolds highlights methods like [4 + 1] annulation, C-H activation/cyclization, and intramolecular hydroamination, which provide efficient routes to novel analogues for lead optimization. nih.govresearchgate.net
Application of Bioisosteric Replacements in 3H-Imidazo[1,5-a]indole Drug Design
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve a lead compound's characteristics. ufrj.brnih.govacs.org This approach can enhance potency, selectivity, and metabolic stability while reducing toxicity. drughunter.com
In the context of imidazo[1,5-a]indole and related heterocyclic systems, bioisosteric replacements have been instrumental. For example:
Ring Equivalents: The imidazo[1,5-a]pyridine (B1214698) scaffold is a known bioisostere for other nitrogen-containing heterocyclic systems. For instance, pyrazolo[1,5-a]pyridines are considered bioisosteres for imidazo[1,2-a]pyridines. This principle can be extended to the imidazo[1,5-a]indole series.
Classical Bioisosteres: The replacement of a hydrogen atom with a fluorine atom is a common monovalent bioisosteric substitution due to their similar sizes. acs.org Other examples include the interchange of hydroxyl and amino groups. acs.org
Non-Classical Bioisosteres: Heterocyclic rings like triazoles, oxadiazoles, and imidazoles can serve as bioisosteres for amide bonds, offering improved metabolic stability. nih.govdrughunter.com In the development of HCV NS5A inhibitors, an amide was fused to a benzene (B151609) ring to form a benzimidazole (B57391), which retained the necessary hydrogen bonding properties while addressing potential toxicity. drughunter.com
The following table provides examples of bioisosteric replacements in related heterocyclic compounds:
| Original Functional Group | Bioisosteric Replacement | Rationale |
| Amide | 1,2,4-Triazole | Increased metabolic stability. drughunter.com |
| Hydrogen | Fluorine | Similar steric properties with altered electronic effects. acs.org |
| Imidazo[1,2-a]pyridine | Pyrazolo[1,5-a]pyridine | Similar overall structure and properties. |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Imidazo[1,5-a]indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.comnih.gov This approach helps in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are important for their biological effects. nih.gov
For imidazo[1,5-a]indole derivatives and related structures, various QSAR methodologies can be applied:
2D-QSAR: This method uses 2D descriptors of the molecules, such as topological indices and counts of atoms and bonds, to build the model. derpharmachemica.com
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information to create predictive models.
DFT-QSAR Models: Density Functional Theory (DFT) can be used to calculate quantum chemical descriptors that provide a more detailed understanding of the electronic properties of the molecules. derpharmachemica.com
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with known biological activities is chosen.
Descriptor Calculation: Molecular descriptors that encode the structural and physicochemical properties of the compounds are calculated.
Model Development: Statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are used to build the QSAR model. derpharmachemica.com
Model Validation: The predictive power of the model is assessed using techniques like cross-validation. nih.gov
While specific QSAR studies on this compound are not extensively detailed in the provided results, the principles from studies on similar heterocyclic systems like imidazothiazole-propenones and indeno[1,2-b]indoles are directly applicable. derpharmachemica.comnih.gov
Impact of Substituent Effects on Pharmacological Profiles and Selectivity
The type and position of substituents on the imidazo[1,5-a]indole scaffold have a profound impact on the pharmacological profile and selectivity of the resulting analogues. rsc.org
Key findings from studies on related heterocyclic systems illustrate these effects:
Influence of Lipophilicity: In a series of benzimidazole derivatives targeting the c-Met tyrosine kinase, lipophilic substituents were found to enhance inhibitory activity by promoting hydrophobic interactions with the kinase. nih.gov
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule, thereby affecting its interaction with biological targets. mdpi.com For example, in a series of quinoxaline (B1680401) derivatives, electron-donating groups were found to increase anticancer activity, while electron-withdrawing groups decreased it. mdpi.com
Steric Factors: The size and shape of substituents can influence binding affinity and selectivity. In a series of imidazo[2,1-b]thiazole (B1210989) derivatives, replacing a dimethylamino group with larger dialkylamino substituents led to a decrease in both potency and selectivity for COX-2 inhibition. brieflands.com
Positional Isomerism: The position of a substituent can dramatically alter its effect. For example, in a series of pyrazolo[1,5-a]pyrimidines, modifications at the 3-, 5-, and 7-positions of the pyrimidine (B1678525) ring, or at the 4- and 6-positions of the pyrazole (B372694) ring, were shown to enhance binding affinity to specific protein kinases. rsc.org
The following table summarizes the impact of different substituents on the pharmacological activity of various heterocyclic compounds:
| Heterocyclic Core | Substituent Type/Position | Impact on Pharmacological Profile |
| Quinoxaline | Electron-donating groups | Increased anticancer activity. mdpi.com |
| Quinoxaline | Electron-withdrawing groups | Decreased anticancer activity. mdpi.com |
| Imidazo[2,1-b]thiazole | Larger dialkylamino groups at C-5 | Decreased potency and selectivity for COX-2. brieflands.com |
| Benzimidazole | Lipophilic substituents | Enhanced inhibitory activity against c-Met kinase. nih.gov |
Ligand-Target Interaction Analysis through Computational Docking Studies
Computational docking is a molecular modeling technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govfrontiersin.org This method provides valuable insights into the binding mode, affinity, and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target. nih.govfrontiersin.org
For imidazo[1,5-a]indole derivatives and their analogues, docking studies are crucial for:
Identifying Key Interactions: Docking can reveal the specific amino acid residues in the target's active site that interact with the ligand. For example, in a study of indole (B1671886) derivatives, docking showed that a nitrogen atom in the quinazoline (B50416) scaffold formed a hydrogen bond with the Met769 residue of the EGFR ATP binding site. researchgate.net
Elucidating the Mechanism of Action: By understanding how a ligand binds to its target, researchers can better understand its mechanism of action. For instance, docking studies of indole-based tubulin inhibitors have shown that they bind to the colchicine (B1669291) binding site on tubulin. mdpi.com
Guiding Lead Optimization: The insights gained from docking can guide the design of new analogues with improved binding affinity and selectivity. nih.gov
The table below presents findings from docking studies of various indole and imidazopyridine derivatives:
| Compound Series | Target Protein | Key Interactions Observed |
| Indole derivatives | EGFR ATP binding site | Hydrogen bond with Met769. researchgate.net |
| Indole-based derivatives | Tubulin (colchicine binding site) | Hydrogen bonding and hydrophobic interactions. mdpi.com |
| [1H,3H] Imidazo[4,5-b] pyridine (B92270) | Lumazine synthase | Hydrogen bonding, hydrophobic, and aromatic interactions. nih.gov |
| Indole derivatives | UDP-N-acetylmuramatel-alanine ligase (MurC) | Hydrogen bonds and pi-stacked interactions. nih.govfrontiersin.org |
These computational analyses, in conjunction with experimental data, are instrumental in the rational design and development of novel this compound-based therapeutic agents.
Emerging Research Frontiers and Future Perspectives for 3h Imidazo 1,5 a Indole
Development of Novel Functionalized 3H-Imidazo[1,5-a]indole Building Blocks for Chemical Synthesis
The synthesis of functionalized this compound derivatives is a vibrant area of research, as these compounds serve as crucial building blocks for more complex molecules. researchgate.net Modern synthetic strategies are increasingly focused on transition metal-catalyzed reactions that allow for precise control and high efficiency.
Key methodologies include:
Palladium-Catalyzed Reactions : Aerobic Pd(0)-catalyzed C2–H functionalization of indoles using a tethered N-methoxylamide directing group has emerged as a powerful route. nih.govnih.gov This method facilitates the introduction of various heterocycles and demonstrates excellent functional group tolerance, overcoming the poisoning effects often seen with coordinating heterocycles like pyridine (B92270) and pyrimidine (B1678525). nih.gov
Rhodium-Catalyzed Annulations : Rh(III)-catalyzed processes, such as the [4+1] annulation of N-carbamoyl indoles with α,α-difluoromethylene alkynes, provide a divergent synthesis pathway to alkynylated imidazo[1,5-a]indoles. bohrium.com Another efficient method involves the Rh(III)-catalyzed C–H allenylation/annulation of N-methoxycarbamoyl indoles with propargyl alcohols, which act as a C1 synthon, to produce imidazo[1,5-a]indol-3-ones with high regioselectivity. rsc.org
Multi-Component Strategies : A three-component reaction involving indole-2-carboxaldehydes, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297), catalyzed by copper, has been developed to prepare 3-phenyl-9H-imidazo[1,5-a]indol-9-one. researchgate.net This process utilizes oxygen as the sole oxidant to form a new five-membered ring while selectively oxidizing the C3 position of the indole (B1671886). researchgate.net
These advanced synthetic methods not only expand the library of available imidazo[1,5-a]indole building blocks but also enable their transformation into bioactive analogs through simple subsequent manipulations. nih.gov
Table 1: Selected Synthetic Methodologies for this compound Derivatives
| Methodology | Catalyst/Reagents | Key Features | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Aerobic C2–H Functionalization | Pd(0), N-methoxylamide directing group | Overcomes heterocycle poisoning; broad functional group tolerance. | Heteroaryl-substituted Imidazo[1,5-a]indoles | nih.govnih.gov |
| C–H Allenylation/Annulation | Rh(III), N-methoxycarbamoyl indoles, propargyl alcohols | High regioselectivity and atom economy. | Imidazo[1,5-a]indol-3-ones | rsc.org |
| [4+1] Annulation | Rh(III), N-carbamoyl indoles, α,α-difluoromethylene alkynes | Divergent synthesis with tunable product selectivity. | Alkynylated Imidazo[1,5-a]indoles | bohrium.com |
| Three-Component Reaction | Copper catalyst, O2 (oxidant), NH4OAc (N source) | Forms new five-membered ring and oxidizes C3 position. | 3-phenyl-9H-imidazo[1,5-a]indol-9-one | researchgate.net |
| Microwave-Assisted Synthesis | Carbonyldiimidazole (CDI), base | Rapid, work-up and column chromatography-free. | Imidazo[1,5-a]indoles | researchgate.net |
Integration of Imidazo[1,5-a]indole Scaffolds into Advanced Material Science and Optoelectronic Applications (e.g., OLEDs)
While the broader imidazopyridine family is known for its emissive properties, specific derivatives of the imidazo[1,5-a]indole scaffold are showing promise in materials science, particularly in optoelectronics. mdpi.comunito.it The research in this area is driven by the need for novel organic molecules for applications such as Organic Light-Emitting Diodes (OLEDs).
A notable development is the investigation of pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles, specifically benzo[g]pyrroloimidazoindoles, as potential candidates for Thermally Activated Delayed Fluorescence (TADF) emitters. nih.govsemanticscholar.org These compounds exhibit intense long-wavelength absorption and blue photoluminescence, making them attractive for blue OLEDs, which remain a significant challenge in the field. nih.govbohrium.com The rigid, π-conjugated structure of the benzo[g]indole fragment within these molecules is key to their promising photophysical properties. nih.gov
Table 2: Photophysical Properties of a Representative Benzo[g]pyrroloimidazoindole Derivative
| Compound | Maximum Absorption (λabs(max)) | Molar Extinction Coefficient (ε) | Emission Property | Potential Application | Reference |
|---|---|---|---|---|---|
| (E)-2-(5,6,10,11,12,12a-hexahydro-8H-benzo[g]pyrrolo[2',1':2,3]imidazo[1,5-a]indol-8-ylidene)-1-phenylethan-1-one | ~410 nm (violet region) | ≈ 40,000 M⁻¹ cm⁻¹ | Blue Photoluminescence | TADF Emitters for OLEDs | nih.gov |
The integration of these heterocyclic scaffolds into organometallic complexes is another avenue of exploration, potentially leading to new materials with unique optical and electronic characteristics. mdpi.com
Strategies for Enhancing Biological Selectivity and Efficacy of Imidazo[1,5-a]indole-Based Agents
The imidazo[1,5-a]indole framework is a key component in compounds with a wide range of biological activities. researchgate.netresearchgate.net A primary goal in medicinal chemistry is to refine these structures to enhance their potency and, crucially, their selectivity towards specific biological targets, thereby minimizing off-target effects.
Strategies to achieve this include:
Structural Modification and Functionalization : The development of diverse synthetic routes, such as the Pd(0)-catalyzed C2–H functionalization, allows for the introduction of a wide array of functional groups and heterocyclic moieties onto the core scaffold. nih.gov These modifications can be systematically varied to probe structure-activity relationships (SAR) and optimize interactions with a biological target.
Bioisosteric Replacement and Scaffold Hopping : The imidazo[1,5-a]indole core itself can be considered a bioisostere of other important biological structures. Further modifications, such as the introduction of specific substituents, can fine-tune the electronic and steric properties to improve binding affinity and selectivity for a target protein.
Target-Oriented Synthesis : Research efforts have focused on designing imidazo[1,5-a]indole derivatives as specific inhibitors or antagonists. For instance, new 1-arylaminoimidazo[1,5-a]indol-3-ones were synthesized as cyclized derivatives of leucettine L41, a known inhibitor of DYRKs/CLKs protein kinases, which has potential applications in treating Alzheimer's disease. researchgate.net Similarly, the broader class of indole derivatives has been successfully used to develop highly potent and selective α1A-adrenoceptor antagonists for treating benign prostatic hyperplasia. acs.org This highlights a strategic approach where the core scaffold is tailored to fit a specific receptor subtype.
The transformation of readily available imidazo[1,5-a]indole products into bioactive analogs through simple, one-step manipulations demonstrates the practical utility of this scaffold in accelerating drug discovery programs. nih.gov
Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, modern synthetic efforts are aimed at developing more environmentally benign methods for constructing the this compound scaffold. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Promising green strategies include:
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating. A practical route to imidazo[1,5-a]indoles from indole-2-carboxylic acid and diverse anilines using carbonyldiimidazole (CDI) under microwave conditions has been reported, which notably avoids the need for column chromatography. researchgate.net
Use of Greener Solvents : While many synthetic procedures for related heterocycles employ toxic solvents like benzene (B151609) or dichloromethane, research is moving towards more sustainable alternatives. beilstein-journals.org The development of syntheses in aqueous media represents a significant advancement in green chemistry for heterocyclic compounds. beilstein-journals.org
Catalyst Reusability and Atom Economy : The use of heterogeneous catalysts, such as the metal-organic framework HKUST-1, in related syntheses offers the advantage of easy recovery and reuse, contributing to a more sustainable process. researchgate.net Furthermore, reaction designs that maximize atom economy, such as annulation and multi-component reactions, are inherently greener as they incorporate a higher percentage of the starting materials into the final product. rsc.org
Solvent-Free Reactions : Mechanochemistry, which involves conducting reactions in a mixer-mill without bulk solvents, is a powerful green chemistry tool. rsc.org This solvent-free approach has been successfully applied to the thiocyanation of indoles and could be adapted for the synthesis of imidazo[1,5-a]indole derivatives, minimizing solvent waste and often shortening reaction times. rsc.org
Table 3: Comparison of Conventional vs. Green Chemistry Approaches in Heterocyclic Synthesis
| Parameter | Conventional Approach | Green Chemistry Approach | Reference (for Green Approach) |
|---|---|---|---|
| Solvent | Often toxic and volatile (e.g., benzene, DCM) | Water, or solvent-free (mechanochemistry) | beilstein-journals.orgrsc.org |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation | researchgate.netresearchgate.net |
| Catalyst | Homogeneous, often requiring difficult separation | Heterogeneous, recyclable catalysts (e.g., MOFs) | researchgate.net |
| Process | Multi-step with purification after each step | One-pot, multi-component reactions; chromatography-free methods | researchgate.netresearchgate.net |
Q & A
Q. What are common synthetic bottlenecks in scaling up this compound derivatives, and how are they mitigated?
- Methodological Answer : Low yields from multi-step syntheses are addressed via one-pot multicomponent reactions (e.g., combining indole, aldehydes, and thioaryl reagents). Catalytic systems (e.g., NaH-supported cyclization) improve efficiency, while microwave-assisted synthesis reduces reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
